molecular formula C12H22N2O2 B1290766 Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate CAS No. 885270-57-5

Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate

Cat. No. B1290766
M. Wt: 226.32 g/mol
InChI Key: CQJSNQCNXVJXDM-UHFFFAOYSA-N
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Description

The compound "Tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate" is a chemical intermediate that has been studied in the context of various synthetic applications, particularly in the pharmaceutical industry. It is related to a family of compounds that serve as intermediates for the synthesis of nicotinic acetylcholine receptor agonists, which are of interest for their potential therapeutic applications .

Synthesis Analysis

The synthesis of related compounds has been optimized for large-scale production. For example, an optimized synthesis of a similar compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, was achieved through a one-pot process that included debenzylation and ring hydrogenation, which was scalable to multihundred gram quantities . Another study reported the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, demonstrating the utility of this method in the multistep synthesis of pyrrole-3-carboxamides . Efficient synthesis methods have also been developed for highly functionalized 2-pyrrolidinones, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which were used to synthesize novel macrocyclic Tyk2 inhibitors .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was synthesized and its structure confirmed by X-ray diffraction studies, crystallizing in the triclinic space group with specific cell parameters .

Chemical Reactions Analysis

Chemical transformations of tert-butyl derivatives have been explored in several studies. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate underwent reactions with maleic anhydride to form a Diels-Alder endo-adduct, and further reactions with electrophilic and nucleophilic reagents were performed . The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, was optimized through a series of reactions including nucleophilic substitution and oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate and its derivatives are inferred from the synthesis and structural analysis studies. These compounds often exhibit specific stereochemistry and crystalline properties, as evidenced by X-ray diffraction . The reactivity of these compounds in various chemical reactions suggests that they have functional groups amenable to transformations, which is critical for their use as intermediates in pharmaceutical synthesis .

Scientific Research Applications

  • 1H-Pyrazolo[3,4-b]pyridines

    • Application Summary : These are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. They have been described in more than 5500 references (2400 patents) up to date .
    • Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
    • Results or Outcomes : These compounds have attracted the interest of medicinal chemists due to the close similarity with the purine bases adenine and guanine .
  • 1H-Pyrrolo[2,3-b]pyridine Derivatives

    • Application Summary : Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
    • Methods of Application : A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported .
    • Results or Outcomes : Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .

2-tert-Butyl 7a-ethyl (3aR,7aS)-hexahydro-1H-pyrrolo[3,4-C]pyridine-2,7a-dicarboxylate

  • Application Summary : This compound is a chemical with the molecular formula C15H26N2O4. It has an average mass of 298.378 Da and a monoisotopic mass of 298.189270 Da .
  • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
  • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source .

1H-Pyrrolo[2,3-b]pyridine Derivatives

  • Application Summary : A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
  • Results or Outcomes : Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

properties

IUPAC Name

tert-butyl 1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-13-6-10(9)8-14/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJSNQCNXVJXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701161418
Record name 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate

CAS RN

885270-57-5, 236406-56-7
Record name 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate
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